molecular formula C16H34O4S B3056708 1-Hydroxy-1-hexadecanesulfonic acid CAS No. 7355-88-6

1-Hydroxy-1-hexadecanesulfonic acid

Cat. No. B3056708
CAS RN: 7355-88-6
M. Wt: 322.5 g/mol
InChI Key: ZVMPSYSRUJVRMP-UHFFFAOYSA-N
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Description

1-Hydroxy-1-hexadecanesulfonic acid, also known as M-hydroxy-alpha-morpholinobenzylidene-hydrazide , has the molecular formula C27H47N3O4S and a molecular weight of approximately 509.76 g/mol . Unfortunately, detailed analytical data for this compound is not available from Sigma-Aldrich . Buyer discretion is advised to confirm product identity and purity.

Scientific Research Applications

Aggregation and Phase Behavior

  • Molecular Aggregates and Phase Transitions : 1-Hydroxy-1-hexadecanesulfonic acid forms highly polydisperse molecular aggregates. Research involving optical observations and techniques like quasi-elastic light scattering and electron microscopy revealed rod-like multilamellar vesicles and stripe-like textures in these aggregates, particularly interesting for studying phase transitions and material behavior (Moroi, Katsuura, Kaibara, & Saito, 1995).

Chemical Synthesis and Reactions

  • Synthesis of E-aryl Ethenesulfonamides : The reactivity of related ethanesulfonic acids has been explored for synthesizing E-aryl ethenesulfonamides, highlighting the potential of using 1-hydroxy-1-hexadecanesulfonic acid in similar synthetic pathways. These compounds have wide applications in the chemical and pharmaceutical industries (Aramini et al., 2003).

Interaction with Biological Systems

  • Buffering in Microalgal Culture Media : N-2-hydroxyethylpiperazine-N-2′-ethanesulfonic acid, a related compound, has been tested as a buffer in algal cultures, showing effectiveness in both freshwater and artificial seawater media. This suggests potential applications of 1-hydroxy-1-hexadecanesulfonic acid in similar buffering roles for biological experiments (McFadden & Melkonian, 1986).

Environmental and Ecological Studies

  • Biodegradation of Hydrocarbons : Aspergillus sp. RFC-1, a fungus obtained from oil-contaminated soil, can degrade n-hexadecane, a hydrocarbon structurally similar to 1-hydroxy-1-hexadecanesulfonic acid. Understanding the biodegradation mechanisms of such compounds is crucial for environmental management and bioremediation strategies (Al-Hawash et al., 2018).

Physical Chemistry and Thermodynamics

  • Calorimetric Characterization : The hexadecanesulfonic acid aqueous system, which includes 1-hydroxy-1-hexadecanesulfonic acid, has been studied using calorimetry. This research is vital for understanding the thermodynamics of such systems, including the characteristics of different phases such as ionic solution, solid, gel, and micellar phases (Kallay, Hrust, & Moroi, 1990).

Applications in Analytical Chemistry

  • High-Pressure Liquid Chromatography : Reversed-phase, high-pressure liquid chromatography has utilized ion-pairing reagents, including hydrophobic ones like hexanesulfonic acid, for analyzing peptides and proteins. This indicates a potential application for 1-hydroxy-1-hexadecanesulfonic acid in analytical chemistry, particularly in the analysis of complex biological molecules (Hancock et al., 1978).

properties

IUPAC Name

1-hydroxyhexadecane-1-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)21(18,19)20/h16-17H,2-15H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMPSYSRUJVRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(O)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-1-hexadecanesulfonic acid

CAS RN

7355-88-6
Record name 1-Hydroxy-1-hexadecanesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007355886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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